Liproxstatin-1 类似物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

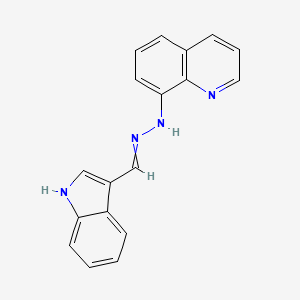

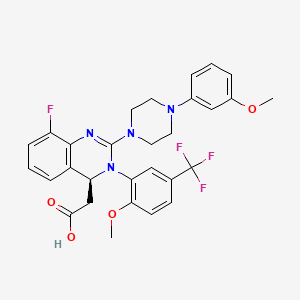

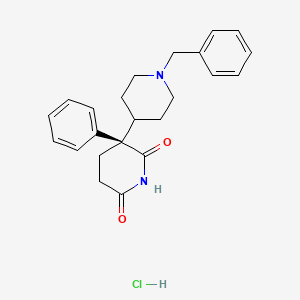

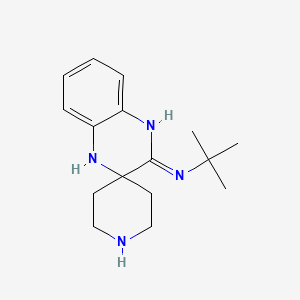

Liproxstatin-1 analog is an analog of the ferroptosis inhibitor liproxstatin-1 . It has a molecular formula of C16H24N4 and a formula weight of 272.4 .

Molecular Structure Analysis

The molecular structure of Liproxstatin-1 analog is represented by the SMILES stringCC(C)(C)NC1=NC2=CC=CC=C2NC13CCNCC3 . The InChi Code is InChI=1S/C16H24N4/c1-15(2,3)20-14-16(8-10-17-11-9-16)19-13-7-5-4-6-12(13)18-14/h4-7,17,19H,8-11H2,1-3H3,(H,18,20) .

科学研究应用

Cardioprotection Against Ischemia/Reperfusion Injury : Liproxstatin-1 protects the mouse myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and restoring GPX4 levels, thus maintaining mitochondrial structural integrity and function (Feng et al., 2019).

Inhibition of Ferroptosis : Liproxstatin-1, identified as a potent inhibitor of ferroptosis, a form of cell death, underscores the role of autoxidation in cell death mechanisms. This opens avenues for its use in treating conditions like ischemia/reperfusion injury, renal failure, and neurodegeneration (Shah et al., 2017).

Anticancer Effects : Surprisingly, Liproxstatin-1 also shows anticancer effects, inducing cell cycle arrest, apoptosis, and caspase-3/GSDME-dependent secondary pyroptosis in leukemia cells, which provides new hope for leukemia treatment (Dong et al., 2022).

Neurological Deficits and Neuroinflammation After Subarachnoid Hemorrhage : Liproxstatin-1 attenuates neurological deficits and neuroinflammation after subarachnoid hemorrhage by preserving glutathione peroxidase 4 and downregulating certain inflammatory markers (Cao et al., 2021).

Anti-Asthmatic Effects : In a murine chronic asthma model, Liproxstatin-1-primed mesenchymal stem cells exhibited anti-asthmatic effects by modulating macrophage populations and reducing airway inflammation (Kim et al., 2020).

Spinal Cord Injury and Morphine Tolerance : Liproxstatin-1 attenuates morphine tolerance by inhibiting spinal ferroptosis-like cell death and has implications for treating chronic morphine exposure (Chen et al., 2019).

Pulmonary Fibrosis : Liproxstatin-1 alleviates bleomycin-induced pulmonary fibrosis in mice by attenuating inflammation, reshaping redox equilibrium, and suppressing the ROS/p53/α-SMA pathway (Tao et al., 2021).

安全和危害

未来方向

Recent studies suggest that Liproxstatin-1, the parent compound of Liproxstatin-1 analog, shows promise in preventing pathological cell death events in brain, kidney, and other tissues . Therefore, Liproxstatin-1 analog may also have potential therapeutic applications in the treatment of central nervous system diseases .

属性

IUPAC Name |

N-tert-butylspiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4/c1-15(2,3)20-14-16(8-10-17-11-9-16)19-13-7-5-4-6-12(13)18-14/h4-7,17,19H,8-11H2,1-3H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZONDARYJTXFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C1C2(CCNCC2)NC3=CC=CC=C3N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-Butyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)